2-ACetamido-2-deoxy-3-O-(-D-galactopyranosyl)-D-galactopyranose

Catalog No.
S13817380
CAS No.
M.F
C14H25NO11
M. Wt
383.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-ACetamido-2-deoxy-3-O-(-D-galactopyranosyl)-D-ga...

Product Name

2-ACetamido-2-deoxy-3-O-(-D-galactopyranosyl)-D-galactopyranose

IUPAC Name

N-[(3R,4S,5S,6R)-4-[(2S,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Molecular Formula

C14H25NO11

Molecular Weight

383.35 g/mol

InChI

InChI=1S/C14H25NO11/c1-5(18)15-14(23)12(11(21)8(4-17)25-13(14)22)26-9-2-6(19)10(20)7(3-16)24-9/h6-13,16-17,19-23H,2-4H2,1H3,(H,15,18)/t6-,7-,8-,9+,10-,11+,12+,13?,14-/m1/s1

InChI Key

RFZNTVSXEYBMNP-ZWEACVHHSA-N

Canonical SMILES

CC(=O)NC1(C(C(C(OC1O)CO)O)OC2CC(C(C(O2)CO)O)O)O

Isomeric SMILES

CC(=O)N[C@]1([C@H]([C@H]([C@H](OC1O)CO)O)O[C@H]2C[C@H]([C@H]([C@H](O2)CO)O)O)O

2-Acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-D-galactopyranose is a complex carbohydrate belonging to the class of glycosides. It is characterized by the presence of an acetamido group at the second carbon, a deoxy sugar structure, and a β-D-galactopyranosyl moiety linked to another D-galactopyranose unit. Its molecular formula is C14H25NO11C_{14}H_{25}NO_{11} with a molecular weight of approximately 397.38 g/mol. This compound plays a significant role in biological systems, particularly in cell recognition and signaling processes.

The chemical reactivity of 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-D-galactopyranose is influenced by its functional groups. The acetamido group can undergo hydrolysis to yield D-galactosamine and acetic acid under acidic conditions. Additionally, the glycosidic bond between the β-D-galactopyranosyl unit and D-galactopyranose can be cleaved by specific glycosidases, which can facilitate the study of its biological functions and potential applications in biotechnology.

This compound is significant in biological contexts, particularly in the formation of blood group antigens and in cellular interactions. It is involved in various biological processes, including immune response modulation and cell signaling pathways. Studies have shown that derivatives of this compound can exhibit anti-inflammatory properties and influence cell adhesion mechanisms, making it a subject of interest in immunology and cell biology research .

Synthesis of 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-D-galactopyranose can be achieved through several methods:

  • Enzymatic Synthesis: Utilizing β-D-galactosidases from various sources (e.g., bovine testes or Escherichia coli) to catalyze the glycosylation reactions between D-galactose derivatives.
  • Chemical Synthesis: Involves multi-step organic synthesis techniques, including protection-deprotection strategies to selectively modify hydroxyl groups before constructing the glycosidic linkage.
  • Total Synthesis: Advanced synthetic routes that may include the use of protecting groups and coupling reactions to construct the carbohydrate backbone systematically .

The applications of 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-D-galactopyranose span several fields:

  • Biomedical Research: Used as a model compound for studying glycan interactions in cell biology.
  • Pharmaceuticals: Investigated for potential therapeutic applications due to its biological activities affecting immune responses.
  • Diagnostics: Its role in blood group antigenicity makes it relevant for blood typing and transfusion medicine.

Interaction studies involving 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-D-galactopyranose focus on its binding affinities with lectins and other carbohydrate-binding proteins. These studies help elucidate its role in cell-cell recognition processes, which are crucial for understanding immune responses and pathogen interactions with host cells .

Several compounds share structural similarities with 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-D-galactopyranose, including:

Compound NameMolecular FormulaUnique Features
2-Acetamido-2-deoxy-D-glucoseC8H15NO6C_{8}H_{15}NO_{6}Contains glucose instead of galactose
2-Acetamido-3-O-(β-D-glucopyranosyl)-D-glucoseC14H25NO11C_{14}H_{25}NO_{11}Similar structure but with glucopyranosyl moiety
Lacto-N-bioseC12H22NO11C_{12}H_{22}NO_{11}Composed of galactose and glucose units but lacks the acetamido group

The uniqueness of 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-D-galactopyranose lies in its specific configuration that allows it to participate effectively in biological recognition processes, distinguishing it from other similar compounds that may not interact with the same specificity or affinity .

The biosynthesis of 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-D-galactopyranose, commonly known as the core 1 O-glycan or T antigen structure, represents a fundamental pathway in mucin-type O-linked glycosylation [1] [2]. This disaccharide structure consists of a galactose residue linked via a β1-3 glycosidic bond to N-acetylgalactosamine, which is itself α-linked to serine or threonine residues on target proteins [3] [4]. The formation of this structure requires sophisticated enzymatic machinery and precise regulatory mechanisms that ensure proper glycosylation patterns across different tissues and developmental stages [5] [6].

Enzymatic Synthesis via β1-3-Galactosyltransferase Activity

The enzymatic synthesis of 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-D-galactopyranose is catalyzed by core 1 β1,3-galactosyltransferase 1, which transfers galactose from uridine diphosphate galactose to the existing N-acetylgalactosamine-α-serine/threonine structure [3] [1]. This enzyme belongs to the glycosyltransferase-A fold family and functions as an obligate dimer, requiring specific structural arrangements for optimal catalytic activity [1] [7].

The enzymatic reaction follows a straightforward SN2-like mechanism facilitated by an enzymatic base catalyst [8]. The core 1 β1,3-galactosyltransferase 1 recognizes the high-energy conformation of the α-N-acetylgalactosamine-threonine linkage, which is negligibly populated in solution under normal conditions [1] [7]. Through X-ray crystallographic studies of the enzyme complexed to glycopeptide substrates, researchers have demonstrated that the enzyme imposes a specific three-dimensional arrangement on the acceptor substrate to achieve efficient glycosylation [1] [7].

Enzyme ParameterValue/DescriptionReference Conditions
Molecular Weight42-43 kDaHuman enzyme
Cofactor RequirementsMn²⁺/Mg²⁺, UDP-galactoseOptimal catalytic conditions
Cellular LocalizationGolgi apparatus (trans-cisternae)Mammalian cells
Reaction MechanismSN2 inversionCrystallographic studies
Substrate SpecificityGalNAc-α-Ser/Thr structuresBroad acceptor recognition

The kinetic parameters of core 1 β1,3-galactosyltransferase 1 demonstrate broad substrate specificity, with the enzyme showing strongest interactions with the N-acetylgalactosamine acceptor sugar while the peptide sequence provides optimal kinetic and binding parameters [7]. Studies using various glycopeptide substrates have revealed that amino acid sequences surrounding the glycosylation site finely tune the kinetic parameters of the enzyme, although the primary recognition is driven by the N-acetylgalactosamine moiety itself [7] [9].

The enzyme exhibits widespread tissue distribution with predominant expression in kidney, heart, placenta, and liver tissues [3]. Northern blot analysis has confirmed the ubiquitous expression pattern, with highly homologous sequences identified across mammalian species including rat, mouse, and human [3]. The core 1 β1,3-galactosyltransferase 1 sequence shows minimal homology with other β3-galactosyltransferases, suggesting this enzyme represents a distinct evolutionary branch within the galactosyltransferase family [3].

Role of Cosmc Chaperone in Core 1 β1,3-Galactosyltransferase 1 Folding and Functional Maintenance

The Cosmc chaperone represents a unique molecular chaperone specifically required for the proper folding and functional maintenance of core 1 β1,3-galactosyltransferase 1 [10] [11]. This chaperone protein, encoded by the C1GALT1C1 gene located on the X chromosome at position Xq23, exhibits 26% amino acid sequence homology with human core 1 β1,3-galactosyltransferase 1, suggesting a co-evolutionary relationship between these proteins [10] [11].

The Cosmc protein consists of two functionally distinct domains: the N-terminal domain mediates chaperone function and binds directly to core 1 β1,3-galactosyltransferase 1, while the C-terminal domain mediates oligomerization and zinc ion binding [10]. The high affinity of Cosmc for zinc ions enhances its activity as a chaperone protein, as zinc ion binding can induce co-partner binding and regulate the chaperone's function within the endoplasmic reticulum environment [10].

During the folding process, Cosmc in the endoplasmic reticulum recognizes newly synthesized core 1 β1,3-galactosyltransferase 1 polypeptide chains to prevent misfolding, resulting in the formation of active enzyme [10]. The luminal domain of Cosmc interacts with refolded core 1 β1,3-galactosyltransferase 1 either directly in free or covalent forms, creating a relatively stable complex while facilitating the formation of reactivated enzyme in an adenosine triphosphate-independent manner [10].

Cosmc Chaperone PropertiesCharacteristicsFunctional Significance
Molecular Weight36-38 kDaOptimal size for chaperone function
Chromosomal LocationX chromosome (Xq23)X-linked inheritance pattern
Domain StructureN-terminal (chaperone) + C-terminal (regulatory)Specialized functional domains
Metal Ion RequirementHigh-affinity zinc bindingEnhanced chaperone activity
Cellular LocalizationEndoplasmic reticulumCo-localization with substrate

The critical importance of Cosmc is demonstrated by studies showing that without this chaperone, unfolded core 1 β1,3-galactosyltransferase 1 is retained in the endoplasmic reticulum lumen and interacts with glucose-regulating protein 78 to form misfolded complexes [10]. These misfolded complexes are subsequently targeted for degradation through the endoplasmic reticulum-associated degradation pathway, involving reverse-translocation to the cytoplasm followed by ubiquitination and proteasomal degradation [10].

The X-linked location of the Cosmc gene has significant clinical implications, as mutations in this chaperone can result in decreased core 1 β1,3-galactosyltransferase 1 activity [11]. This has been associated with various human diseases, including immunoglobulin A nephropathy, which exhibits a 2:1 male predominance consistent with X-linkage [11]. The Jurkat cell line has been identified as carrying a specific mutation in Cosmc involving a thymine deletion at nucleotide position 478, causing a frameshift and premature stop codon that results in loss of chaperone function [11].

Genetic Regulation of Core 1 O-Glycan Elongation Pathways

The genetic regulation of core 1 O-glycan elongation pathways involves multiple levels of control, from transcriptional regulation to epigenetic modifications that determine tissue-specific expression patterns [5] [12] [13]. Transcriptional control represents the most recognized regulatory mechanism, with specific transcription factors binding to gene promoter and enhancer elements to control the expression of glycosylation-related genes [5].

Several key transcription factors have been identified as regulators of core 1 β1,3-galactosyltransferase 1 expression. The transcription factor SP1 shows strong correlation with core 1 β1,3-galactosyltransferase 1 expression levels and has been demonstrated to bind directly to the gene promoter region [12]. Dual-luciferase reporter assays have confirmed that core 1 β1,3-galactosyltransferase 1 promoter activity is enhanced by SP1 overexpression and inhibited by SP1 knockdown [12]. Additional transcription factors including NeuroD1 and XBP1s have been identified as important regulators of glycosyltransferase gene expression [5] [14].

Epigenetic regulation plays a crucial role in controlling tissue-specific expression patterns of core 1 O-glycan biosynthetic enzymes [13] [14]. The promoters of both core 1 β1,3-galactosyltransferase 1 and Cosmc are located within CpG islands and are subject to differential methylation patterns [13]. Studies have revealed that the Cosmc promoter, but not the core 1 β1,3-galactosyltransferase 1 promoter, undergoes hypermethylation in certain cell types, indicating distinct epigenetic regulatory mechanisms for these functionally related genes [13].

Regulatory MechanismKey FactorsTarget GenesFunctional Impact
Transcriptional ControlSP1, NeuroD1, XBP1sC1GALT1, COSMCDirect expression regulation
DNA MethylationCpG island methylationCOSMC (selective)Tissue-specific silencing
Histone ModificationsHDAC11, OGT, TET3Glycosyltransferase lociChromatin accessibility
Post-transcriptionalmicroRNA regulationMultiple targetsmRNA stability control

Novel epigenetic mechanisms have been identified involving specific chromatin modifiers that regulate glycosyltransferase gene expression [14]. The histone deacetylase 11 has been shown to silence certain glycosyltransferase genes, while the O-N-acetylglucosamine transferase and ten-eleven translocation-3 complex acts as a chromatin activator [14]. This O-N-acetylglucosamine transferase-ten-eleven translocation-3 complex facilitates the binding of transcriptional activators to glycosyltransferase gene promoters, demonstrating the interconnected nature of glycosylation and epigenetic regulation [14].

The regulation of core 1 O-glycan elongation is further controlled by competing enzymatic pathways [15]. The enzyme competes with other glycosyltransferases including core 2 N-acetylglucosaminyltransferase and ST6GalNAC sialyltransferases for the same substrate, with the relative expression levels and activities of these enzymes determining the final glycan structures produced [2] [15]. Sialylation of the core 1 structure by ST3GAL1 prevents further elongation to core 2 structures, creating a regulatory checkpoint in the biosynthetic pathway [15].

The Thomsen-Friedenreich antigen (CD176), chemically defined as 2-acetamido-2-deoxy-3-O-(β-D-galactopyranosyl)-D-galactopyranose, exhibits distinct expression patterns across various carcinoma types, establishing it as a pan-carcinoma marker with significant oncogenic implications [1]. This disaccharide structure, also known as the core-1 antigen, demonstrates remarkable tumor specificity, being present in approximately 90% of carcinomas and leukemias while remaining absent in normal adult human tissues [2] [3].

Expression Frequency Across Carcinoma Types

Carcinoma TypeCD176 Expression FrequencyCo-expression with CD44Co-expression with CD133
Lung Carcinoma>50% (above 5% cutoff)Surprisingly high percentageLower rate than CD44
Breast CarcinomaHigh expression in most casesHigh co-expression in vitro/vivoLower rate than CD44
Liver CarcinomaHigh expression in most casesHigh co-expression in vitro/vivoLower rate than CD44
Colorectal CarcinomaHigh expression frequencyCD44 is carrier moleculeNot specifically reported
Gastric Carcinoma~21% express considerable amountsNot specifically reportedNot specifically reported
Bladder CarcinomaHigh expression reportedNot specifically reportedNot specifically reported
Prostate CarcinomaHigh expression reportedNot specifically reportedNot specifically reported
Ovarian CarcinomaHigh expression frequencyNot specifically reportedNot specifically reported
Pancreatic CarcinomaHigh expression frequencyNot specifically reportedNot specifically reported
Head and Neck CarcinomaHigh expression frequencyNot specifically reportedNot specifically reported

The expression pattern of CD176 in carcinomas reveals significant heterogeneity dependent on tumor type and stage progression. In lung carcinoma, more than 50% of cases demonstrate CD176 positivity when applying a cutoff value of 5% positive cells, with high CD176 expression observed in most lung cancer cell lines [1]. Breast carcinoma consistently shows high CD176 expression across most cases, with studies demonstrating strong positive staining in both in vitro cell culture systems and in vivo surgical specimens [1] [4].

The co-expression analysis reveals that CD176 demonstrates remarkably high co-localization with CD44, a marker of cancer-initiating cells, in lung, breast, and liver carcinomas. This co-expression pattern occurs at surprisingly high percentages of cancer cells both in vitro and in vivo [1] [4]. Evidence suggests that CD44 functions as a carrier molecule for CD176 not only in colorectal cancer but also extends to lung, breast, and liver cancer types [1].

Relationship with Cancer-Initiating Cells

The association between CD176 and cancer-initiating cell markers provides crucial insights into its role in tumor initiation and progression. Co-expression studies demonstrate that CD176 is found on cancer-initiating cells, as evidenced by its co-localization with CD44 and CD133 markers [1]. While CD44 expression is found in the majority of tumor cells with strong staining intensity, CD133 expression appears on a smaller but varying proportion of cells, with CD176 co-expression occurring at lower rates compared to CD44 [1].

Tamoxifen treatment of MDA-435 breast cancer cells enhances the CD44-positive/CD176-positive phenotype, suggesting that therapeutic interventions may influence the expression of these markers on cancer-initiating cells [1]. This finding has significant implications for understanding how CD176 expression may be modulated during cancer treatment and resistance development.

Malignant Transformation and Glycosylation Changes

The expression of CD176 during malignant transformation is tightly connected with changes in protein and lipid glycosylation patterns that contribute to invasive and metastatic behavior of tumor cells [5]. The oncofetal origin of the TF antigen makes it mildly antigenic, allowing it to be perceived as "self"-like by the immune system while being found in cryptic form in many membrane glycoconjugates [6].

In normal tissues, CD176 is masked by terminal sialylation, but becomes exposed during tumorigenesis as a tumor-associated glycan [6] [5]. This demasking process represents a fundamental alteration in cellular glycosylation machinery that occurs during malignant transformation, with new data revealing a close connection between tumor metabolism and Golgi function [5].

Galectin-3 Mediated Tumor Cell Aggregation and Immune Evasion Mechanisms

Galectin-3, a β-galactoside-binding lectin, plays a pivotal role in mediating tumor cell aggregation and facilitating immune evasion through multiple interconnected mechanisms. This lectin protein demonstrates remarkable versatility in promoting oncogenic processes through both intracellular and extracellular functions [7] [8].

Tumor Cell Aggregation Mechanisms

Biological ProcessMechanismFunctional Outcome
Tumor Cell AggregationHomotypic aggregation via TF antigen bindingEnhanced tumor cell survival in circulation
Immune Evasion - T Cell SuppressionCD45 binding, TCR clustering restrictionImpaired anti-tumor T cell responses
Immune Evasion - NK Cell InhibitionMICA/NKG2D interaction interferenceReduced NK cell cytotoxicity
Immune Evasion - Macrophage PolarizationM1 to M2 phenotype shift promotionImmunosuppressive tumor microenvironment
Metastatic AdhesionEndothelial cell adhesion enhancementIncreased metastatic potential
Angiogenesis PromotionVEGF secretion stimulationEnhanced tumor vascularization
Apoptosis InhibitionNWGR motif anti-death domain activityTumor cell survival advantage
Epithelial-Mesenchymal Transitionβ-catenin pathway activationIncreased invasive capacity
Protease SecretionCathepsin-B, MMP-1, MMP-13 inductionBasement membrane degradation
Cytokine ProductionIL-6, G-CSF, sICAM-1, GM-CSF releasePro-inflammatory tumor environment

Galectin-3 mediates homotypic tumor cell aggregation by specifically binding to complementary glycoconjugates on the cell surface, particularly the Thomsen-Friedenreich antigen [8]. This binding facilitates the formation of cell clusters that enhance tumor cell survival during circulation in the bloodstream. Circulating dimeric or multimeric soluble galectin-3 induces homotypic aggregation, immune evasion, and enhanced survival while favoring homing of blood-borne cells to secondary sites [9].

The molecular mechanism involves galectin-3 expressed in activated endothelium participating in the docking of cancer cells, including breast and prostate cancers, on capillary endothelium by specifically interacting with cancer cell-associated Thomsen-Friedenreich disaccharide present in the core I structure of mucin-type O-linked glycans [8]. This interaction is particularly significant because the TF antigen is generally masked by sialic acid in normal cells but becomes exposed or nonsialylated in malignant and premalignant epithelia [8].

Immune Evasion Mechanisms

Galectin-3 contributes to tumor immune evasion through multiple pathways that collectively create an immunosuppressive tumor microenvironment. The lectin suppresses T-cell function through binding to CD45 N-linked and O-linked sugar residues containing β-galactosides, with T-cell apoptosis being triggered when O-linked sugar residues are involved [10]. Furthermore, the interaction of galectin-3 with β-galactosides carried on T-cell receptors reduces the activation of this critical receptor, consequently impairing the cytotoxic activity of CD8-positive T cells [10].

In mixed lymphocyte cultures of T cells derived from peripheral blood mixed with autologous tumor cells, inhibition of tumor-expressed galectin-3 leads to the expansion of high numbers of tumor-reactive T cells, suggesting that galectin-3 suppresses expansion of tumor-reactive T cells [7]. The mechanism involves galectin-3 secreted by tumor cells altering macrophage polarization from M1 (anti-tumor macrophage) to M2 (pro-tumor macrophage), triggering CD8 T cell apoptosis, and restricting T cell receptor clustering [7].

Natural killer cell function is also compromised by galectin-3 through direct interference with binding to glycosylated regulatory molecules expressed on cancer cells that function as NK counter receptors. Galectin-3 reduces the affinity of MHC-I related chain A (MICA) for NKG2D, an NK-activating receptor, and plays as a soluble inhibitory ligand for NKp30, limiting the cytotoxic activity of NK cells [10]. Genetic down-regulation of galectin-3 results in tumor cells becoming more sensitive to NK cell lysis [10].

Protease Secretion and Extracellular Matrix Degradation

Recent findings demonstrate that galectin-3 secretion by human colon cancer cells induces cancer cell secretion of proteases including cathepsin-B, matrix metalloproteinase-1, and matrix metalloproteinase-13 in an autocrine/paracrine manner [11]. This protease secretion causes disruption of epithelial monolayer integrity, increases permeability, and promotes tumor cell invasion [11]. The effect is mediated through induction of cellular PYK2-GSK3α/β signaling and can be prevented by the presence of galectin-3 binding inhibitors [11].

Cytokine Production and Inflammatory Response

Galectin-3 at pathological concentrations found in patients with metastatic colon cancer induces secretion of interleukin-6, granulocyte-colony stimulating factor, soluble intercellular adhesion molecule 1, and granulocyte-macrophage colony-stimulating factor from blood vascular endothelial cells in vitro and in mice [8]. These cytokines interact with vascular endothelium to increase expressions of endothelial cell surface adhesion molecules such as E-selectin, intercellular adhesion molecule 1, and vascular cell adhesion molecule 1, resulting in increased cancer cell-endothelial adhesion and enhanced endothelial cell migration and tubule formation [8].

Sialylation Masking Effects on Epithelial Cell Recognition

Sialylation represents a fundamental mechanism through which normal epithelial cells mask the Thomsen-Friedenreich antigen, preventing inappropriate immune recognition while simultaneously providing cancer cells with a means of immune evasion. This process involves the enzymatic attachment of sialic acid residues to glycoproteins and glycolipids, creating a protective barrier that modulates cellular recognition patterns [12] [13].

Sialylation Types and Their Recognition Impact

Sialylation TypeTarget StructuresMasking EffectRecognition ImpactCancer Relevance
α2-3 SialylationT antigen (Galβ1-3GalNAc)Conceals TF antigen from recognitionPrevents immune detectionTumor immune evasion
α2-6 SialylationN-glycans on integrinsAlters integrin conformation/functionModulates cell adhesionEnhanced migration capacity
Terminal SialylationMucin-type O-glycansMasks cryptic epitopesBlocks lectin bindingAntigen masking in normal cells
HypersialylationCell surface glycoproteinsCreates negative charge barrierInhibits cell-cell interactionsSiglec-mediated immunosuppression
Sialyl-Lewis StructuresSelectin ligandsFacilitates endothelial adhesionPromotes metastatic spreadMetastatic organ targeting

Normal Tissue Masking Mechanisms

In normal adult tissues, the Thomsen-Friedenreich antigen exists in a cryptic form within membrane glycoconjugates, with sialic acid being one of the most important molecules for masking TF through terminal sialylation [6]. This masking process ensures that the oncofetal antigen remains hidden from immune recognition in healthy tissues, preventing autoimmune responses against normal cells [6].

The sialylation of mucin-type O-glycans creates a protective barrier that extends beyond the immediate glycan structure, influencing the overall glycocalyx architecture and cellular recognition patterns [14]. Terminal sialylation serves as a critical regulatory mechanism that controls the accessibility of underlying glycan structures to lectin-mediated recognition systems [15].

Cancer Cell Sialylation and Immune Evasion

Cancer cells exploit sialylation mechanisms to create an immunosuppressive environment that facilitates immune evasion. Hypersialylation of cancer cell surfaces makes these cells prime ligands for sialic acid-binding immunoglobulin-type lectins (Siglecs), which are found on the surface of immune cells [16]. Once bound to sialylated glycans, Siglecs promote immunosuppressive signaling, conferring protection on tumor cells [16].

The highly sialylated cell-surface protein CD24, which is overexpressed in some forms of ovarian and breast cancer, binds to Siglec-10 on macrophages, thereby protecting tumor cells from phagocytotic cell death [16]. Treatment of MCF-7 breast cancer cells with anti-CD24 monoclonal antibody or genetic ablation of either CD24 or Siglec-10 restores phagocytosis, demonstrating the functional importance of this sialylation-mediated immune evasion mechanism [16].

Sialyl-Lewis Structures and Metastatic Targeting

The upregulation of sialyl-Lewis structures on tumor cell surfaces serves as a key mechanism for directing tumor cell adhesion to endothelium by providing ligands for endothelial selectins [12]. Sialyl-Lewis/selectin interactions also promote the formation of aggregates comprised of tumor cells, platelets, and leukocytes, which shields tumor cells from immune attack [12].

Cancer cells arising from different organs tend to adhere to endothelium more strongly through specific sialyl-Lewis isomers. Colon and pancreatic cancer cells adhere to E-selectin via sialyl-Lewis a, while lung and liver cancer cells adhere through sialyl-Lewis x [12]. This differential adhesion pattern contributes to organ-specific metastatic targeting and colonization.

Therapeutic Implications of Sialylation Targeting

The recognition that sialylation serves as a fundamental mechanism for immune evasion has led to the development of therapeutic strategies targeting this process. Sialic acid blockade using mimetic compounds such as Ac5-3FaxNeu5Ac has been shown to suppress tumor growth by enhancing tumor-infiltrating natural killer cell and CD8-positive T-cell numbers while reducing regulatory T-cell and myeloid regulatory cell numbers [17].

Sialic acid blockade enhances cytotoxic CD8-positive T-cell-mediated killing of tumor cells in part by facilitating antigen-specific T-cell-tumor cell clustering [17]. The therapeutic approach also synergizes with adoptive transfer of tumor-specific CD8-positive T cells in vivo and enhances CpG immune adjuvant therapy by increasing dendritic cell activation and subsequent CD8-positive T-cell responses [17].

XLogP3

-3.4

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

8

Exact Mass

383.14276061 g/mol

Monoisotopic Mass

383.14276061 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-10-2024

Explore Compound Types